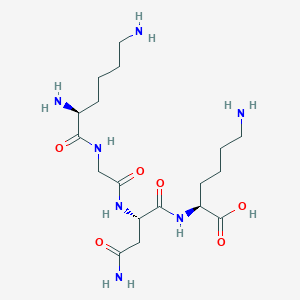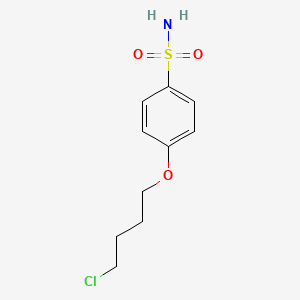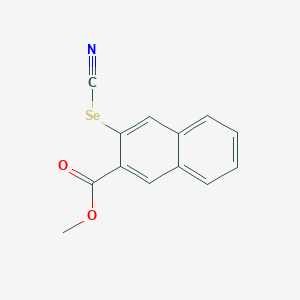![molecular formula C18H14O2 B14212719 5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol CAS No. 823804-70-2](/img/structure/B14212719.png)
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes This compound features a benzene ring substituted with two hydroxyl groups and a naphthyl group connected via an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the Suzuki cross-coupling reaction, where a halogenated benzene derivative reacts with a naphthylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening and optimization techniques can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to an ethyl linkage.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring or the naphthyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthoquinones and benzoquinones.
Reduction: Formation of 5-[2-(Naphthalen-2-yl)ethyl]benzene-1,3-diol.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antiproliferative and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of 5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol involves its interaction with biological membranes and proteins. The compound can undergo keto-enol tautomerism, which may influence its binding affinity to molecular targets . The hydroxyl groups can form hydrogen bonds with amino acid residues in proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
- Mequinol (4-methoxyphenol)
Uniqueness
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol is unique due to its naphthyl group, which imparts distinct electronic and steric properties compared to other dihydroxybenzenes. This structural feature enhances its potential interactions with biological targets and its utility in various applications.
Propriétés
Numéro CAS |
823804-70-2 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
5-(2-naphthalen-2-ylethenyl)benzene-1,3-diol |
InChI |
InChI=1S/C18H14O2/c19-17-10-14(11-18(20)12-17)6-5-13-7-8-15-3-1-2-4-16(15)9-13/h1-12,19-20H |
Clé InChI |
FDFWGPCFEKWUII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC(=CC(=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan](/img/structure/B14212639.png)
![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)



![Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-](/img/structure/B14212675.png)
![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)
![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)
![N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine](/img/structure/B14212693.png)
![Benzene, [[(2,2-dimethylcyclopropyl)methyl]sulfonyl]-](/img/structure/B14212695.png)
![3-(3-Methoxyphenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14212698.png)
![N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine](/img/structure/B14212704.png)

